4-(1H-pyrazol-4-yl)quinoline
Overview
Description
4-(1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines a quinoline moiety with a pyrazole ring. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug discovery and development .
Mechanism of Action
- Quinoline derivatives often interact with various receptors, enzymes, and proteins. For instance, some quinoline-based compounds act as metabotropic glutamate receptor subtype 4 (mGluR4) positive allosteric modulators (PAMs) .
- For example, SGX523, a related quinoline derivative, inhibits MET autophosphorylation and activates caspase 3, an enzyme involved in apoptosis signaling .
- Quinoline derivatives have been associated with anti-inflammatory, antioxidant, and antiviral properties .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of quinoline hydrazide with isocyanates or isothiocyanates under toluene medium . Another approach involves the Friedländer condensation of anthranilaldehyde with appropriate pyrazolones . These methods often require specific reaction conditions such as elevated temperatures and the use of catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of 4-(1H-pyrazol-4-yl)quinoline may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely . The choice of solvents, catalysts, and purification techniques is crucial to minimize waste and enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines . Substitution reactions can introduce various functional groups such as halides, alkyl groups, and acyl groups .
Scientific Research Applications
4-(1H-pyrazol-4-yl)quinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its photophysical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Agrochemicals: It is studied for its potential as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
4-(1-phenyl-1H-pyrazol-4-yl)quinoline: Similar in structure but with a phenyl group instead of a hydrogen atom on the pyrazole ring.
4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline: Contains a pyridine ring attached to the pyrazole moiety.
1H-pyrazolo[3,4-b]quinolines: A related class of compounds with a fused pyrazole and quinoline ring system.
Uniqueness
4-(1H-pyrazol-4-yl)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrazole ring can enhance its ability to interact with biological targets, making it a valuable scaffold for drug design . Additionally, its photophysical properties make it suitable for applications in materials science .
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFKLYKZFIEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402067 | |
Record name | 4-(1H-pyrazol-4-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-49-7 | |
Record name | 4-(1H-pyrazol-4-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 439106-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.